4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is a chemical compound with the molecular formula C4H8ClF4NO and a molecular weight of 197.56 g/mol . This compound is characterized by the presence of an amino group, four fluorine atoms, and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: 2,2,3,3-tetrafluorobutan-1-ol.
Reaction with Ammonia: The starting material is reacted with ammonia in the presence of sulfuric or hydrochloric acid to form the desired product.
Purification: The resulting white crystalline solid is purified by recrystallization from water or ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride has several applications in scientific research :
Analytical Reagent: Used in analytical chemistry for various assays and tests.
Building Block: Serves as a building block for the synthesis of other complex organic compounds.
Biological Studies: Utilized in studying protein-ligand interactions and other biological processes.
Drug Development: Employed in the development of new pharmaceuticals.
Material Science: Used in the preparation of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways . The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity. The fluorine atoms enhance its stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluorobutan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
4-amino-2,2,3,3-tetrafluorobutan-1-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
4-amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, along with four fluorine atoms. This combination of functional groups provides a wide range of reactivity and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
2613384-13-5 |
---|---|
Molecular Formula |
C4H8ClF4NO |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.